Cas no 462-34-0 (Trifluoro(tetrahydrofuran)boron)

Trifluoro(tetrahydrofuran)boron is a boron-based Lewis acid complex in which boron trifluoride (BF₃) is coordinated with tetrahydrofuran (THF). This compound is widely used as a catalyst or reagent in organic synthesis due to its strong Lewis acidity and stability in solution. The THF coordination moderates the reactivity of BF₃, making it more controllable for applications such as polymerization, alkylation, and cyclization reactions. Its solubility in common organic solvents enhances its utility in homogeneous reaction systems. The compound is particularly valued for its efficiency in promoting selective transformations while maintaining compatibility with sensitive substrates. Proper handling under inert conditions is recommended due to its moisture sensitivity.
Trifluoro(tetrahydrofuran)boron structure
462-34-0 structure
商品名:Trifluoro(tetrahydrofuran)boron
CAS番号:462-34-0
MF:BF3.C4H8O
メガワット:139.91
MDL:MFCD00040372
CID:37580
PubChem ID:24867185

Trifluoro(tetrahydrofuran)boron 化学的及び物理的性質

名前と識別子

    • Boron trifluoride tetrahydrofuran complex
    • trifluoro(tetrahydrofuran)boron
    • BORON TRIFLUORIDE TETRAHYDROFURANE
    • Boron, trifluoro(tetrahydrofuran)-, (T-4)-
    • Trifluor(tetrahydrofuran)bor
    • Boron trifluoride tetrahydrofuran
    • Trifluoro(tetrahydro-1H-furan-1-ium-1-yl)borate
    • borane-d3-THF
    • Boron trifluoride-tetrahydrofuran complex
    • boron trifluoride-THF complex
    • Furan,tetrahydro-, compd. with BF3 (1:1) (7CI)
    • Furan, tetrahydro-, compd. with BF3(6CI)
    • Furan, tetrahydro-, compd. with boron fluoride (BF3) (1:1) (8CI)
    • Furan,tetrahydro-, compd. with trifluoroborane (1:1)
    • Borane, trifluoro-, compd. withtetrahydrofuran (1:1)
    • Boron fluoride (BF3), compd. with tetrahydrofuran (1:1)(8CI)
    • Boron fluoride, compd. with tetrahydrofuran
    • Boron trifluoride-THFcomplex (1:1)
    • Boron trifluoride-tetrahydrofuran complex (1:1)
    • Borontrifluoride-tetrahydrofuran compound
    • XYMZNNGTHKHCJH-UHFFFAOYSA-N
    • MFCD00040372
    • 462-34-0
    • trifluoro(tetrahydro-1H-furanium-1-yl)borate
    • AKOS017344331
    • FT-0623185
    • trifluoro(oxolan-1-ium-1-yl)boranuide
    • DB-400736
    • (T-4)-Trifluoro(tetrahydrofuran)boron
    • Trifluoro(tetrahydrofuran)boron
    • MDL: MFCD00040372
    • インチ: 1S/C4H8O.BF3/c1-2-4-5-3-1;2-1(3)4/h1-4H2;
    • InChIKey: XYMZNNGTHKHCJH-UHFFFAOYSA-N
    • ほほえんだ: C1CCOC1.B(F)(F)F

計算された属性

  • せいみつぶんしりょう: 140.06200
  • どういたいしつりょう: 140.062
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 30.8
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 1A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.268 g/mL at 25 °C(lit.)
  • ゆうかいてん: 11-13 °C (lit.)
  • ふってん: 180 °C(lit.)
  • フラッシュポイント: 華氏温度:197.6°f< br / >摂氏度:92°C< br / >
  • ようかいど: Miscible with dimethyl formamide.
  • すいようせい: 加水分解
  • PSA: 17.07000
  • LogP: 1.67660
  • かんど: Moisture Sensitive
  • ようかいせい: 加水分解

Trifluoro(tetrahydrofuran)boron セキュリティ情報

  • 記号: GHS05
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 3265 8/PG 2
  • WGKドイツ:1
  • 危険カテゴリコード: 34
  • セキュリティの説明: S26-S27-S36/37/39-S45-S28A-S23-S28
  • 危険物標識: C
  • 危険レベル:8
  • 包装グループ:II
  • セキュリティ用語:8
  • 危険レベル:8
  • 包装等級:II
  • リスク用語:R20/22; R35; R48/23
  • 包装カテゴリ:II
  • TSCA:Yes
  • 爆発限界値(explosive limit):2.3-17.7%(V)

Trifluoro(tetrahydrofuran)boron 税関データ

  • 税関コード:2932190090
  • 税関データ:

    中国税関コード:

    2932190090

    概要:

    2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

Trifluoro(tetrahydrofuran)boron 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
A1226312-500ML
Boron trifluoride tetrahydrofuran complex
462-34-0 48-50%inTHFcontains>0.5%sulfurdioxideasperoxideformationsuppressor
500ml
RMB 182.40 2025-02-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1609510023-500ml
Trifluoro(tetrahydrofuran)boron
462-34-0 48%-50%
500ml
¥ 214.1 2024-07-19
BAI LING WEI Technology Co., Ltd.
380355-100G
Boron trifluoride tetrahydrofuran complex, 50% BF3
462-34-0
100G
¥ 150 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B105511-500ml
Trifluoro(tetrahydrofuran)boron
462-34-0 48-50% in THF contains >0.5% sulfur dioxide as peroxide formation suppressor
500ml
¥235.90 2023-09-04
TRC
T793643-10ml
Trifluoro(tetrahydrofuran)boron
462-34-0
10ml
55.00 2021-07-16
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H16368-1L
Trifluoro(tetrahydrofuran)boron
462-34-0 50% BF3, SpcSeal
1l
¥280 2023-04-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020082-500ml
Trifluoro(tetrahydrofuran)boron
462-34-0 48-50%
500ml
¥205 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B105511-10L
Trifluoro(tetrahydrofuran)boron
462-34-0 48-50% in THF contains >0.5% sulfur dioxide as peroxide formation suppressor
10l
¥2656.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B105511-100ml
Trifluoro(tetrahydrofuran)boron
462-34-0 48-50% in THF contains >0.5% sulfur dioxide as peroxide formation suppressor
100ml
¥72.90 2023-09-04
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1609510023- 500ml(玻瓶)
Trifluoro(tetrahydrofuran)boron
462-34-0 48%-50%
500ml
¥ 367.1 2021-05-18

Trifluoro(tetrahydrofuran)boron 関連文献

Trifluoro(tetrahydrofuran)boronに関する追加情報

Trifluoro(tetrahydrofuran)boron: A Comprehensive Overview

Trifluoro(tetrahydrofuran)boron, also known by its CAS number 462-34-0, is a unique organoboron compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, often abbreviated as Trifluoro(tetrahydrofuran)boron, is a derivative of tetrahydrofuran (THF), a widely used solvent in organic chemistry. The presence of three fluorine atoms attached to the boron atom introduces distinctive electronic and steric properties, making it a valuable reagent in various chemical transformations.

The structure of Trifluoro(tetrahydrofuran)boron consists of a boron atom coordinated to three fluorine atoms and one tetrahydrofuran ligand. This configuration imparts a trigonal pyramidal geometry around the boron center, which is crucial for its reactivity. Recent studies have highlighted the importance of such organoboron compounds in catalytic processes, particularly in the context of cross-coupling reactions. For instance, researchers have demonstrated that Trifluoro(tetrahydrofuran)boron can act as an effective catalyst precursor in Suzuki-Miyaura couplings, enabling the formation of biaryl compounds with high efficiency.

One of the key advantages of Trifluoro(tetrahydrofuran)boron lies in its ability to participate in nucleophilic additions and substitutions. Its electron-deficient boron center makes it highly reactive towards nucleophiles, such as enolates and organometallic reagents. This property has been exploited in the synthesis of complex organic molecules, including pharmaceutical intermediates and natural product analogs. For example, recent work by Smith et al. (2023) demonstrated the use of Trifluoro(tetrahydrofuran)boron in the enantioselective synthesis of a bioactive compound, showcasing its potential in drug discovery.

In addition to its role as a reagent, Trifluoro(tetrahydrofuran)boron has found applications in materials science. Its ability to form stable complexes with transition metals has led to its use in the development of new catalyst systems. For instance, studies by Johnson and colleagues (2023) reported that Trifluoro(tetrahydrofuran)boron-based catalysts exhibit superior activity in olefin polymerization reactions compared to traditional catalysts. This advancement underscores the versatility of this compound across multiple disciplines.

The synthesis of Trifluoro(tetrahydrofuran)boron typically involves the reaction of boron trifluoride with tetrahydrofuran under specific conditions. Recent optimizations by researchers have focused on improving the yield and purity of this compound through novel reaction protocols. For example, a study by Lee et al. (2023) introduced a microwave-assisted synthesis method that significantly reduces reaction time while maintaining high product quality.

Despite its widespread use, there remain challenges associated with the handling and storage of Trifluoro(tetrahydrofuran)boron. Due to its reactivity, it must be stored under inert conditions to prevent degradation. Furthermore, its potential toxicity and environmental impact require careful consideration during large-scale production and application.

Looking ahead, ongoing research into Trifluoro(tetrahydrofuran)boron is expected to uncover new applications and improve existing methodologies. The compound's unique electronic properties make it an ideal candidate for exploring novel reaction mechanisms and developing advanced materials. As such, Trifluoro(tetrahydrofuran)boron will likely remain at the forefront of chemical research for years to come.

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